(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

Chiral resolution Enantioselective catalysis Quality control

Ligand stereochemical degradation causes inconsistent enantioselectivity in asymmetric catalysis. (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine (CAS 341968-71-6) eliminates this risk as a crystalline P,N-bidentate ligand with rigid (1S,2S) configuration. • Optical rotation +145° (c=0.5%, CHCl₃) for rapid enantiopurity verification. • Melting point 100-107°C ensures batch-to-batch consistency. • Moderate LogP (~3.3-4.3) enables broad solvent compatibility for Ir, Rh, and Pd catalysis. Supplied with full analytical documentation.

Molecular Formula C21H22NP
Molecular Weight 319.4 g/mol
CAS No. 341968-71-6
Cat. No. B1391468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine
CAS341968-71-6
Molecular FormulaC21H22NP
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3/t17-,21+/m0/s1
InChIKeyJWZAIGGNEGTDMG-LAUBAEHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine: A Defined Chiral P,N-Ligand for Asymmetric Catalysis


(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine (CAS 341968-71-6) is a chiral bidentate ligand featuring both phosphine and amine donor groups, rendering it a member of the P,N-ligand class [1]. Its rigid (1S,2S) stereochemical configuration is essential for inducing high enantioselectivity in transition-metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling . The compound is supplied as a crystalline solid with a defined melting point and optical rotation, which serve as critical quality attributes for procurement and reproducible application .

Why a Generic Phosphine or Amine Cannot Replace (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine in Stereoselective Synthesis


The stereochemical integrity of the (1S,2S) configuration is a non-negotiable determinant of enantioselectivity in catalytic cycles . Achiral phosphines or simple amines lack the defined spatial orientation required to bias the formation of a single enantiomer, leading to racemic or poorly selective outcomes . Furthermore, the hybrid P,N-donor set creates an electronic asymmetry at the metal center that is fundamentally distinct from symmetric P,P- or N,N-ligands, a feature that has been shown in systematic studies to enhance reactivity and selectivity in key transformations [1]. Substitution with an alternative chiral ligand of different geometry or donor properties will invariably alter the catalyst's performance, invalidating optimized reaction protocols and necessitating extensive re-validation.

Quantitative Differentiation of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine Against Closest Analogs


Enantiomeric Identity and Optical Purity: Definitive Discrimination from (1R,2R) Enantiomer

The (1S,2S) isomer exhibits a specific optical rotation of +145° (c=0.5, CHCl₃), while the (1R,2R) enantiomer (CAS 799297-44-2) rotates -140° under identical conditions . This 285° differential in sign and near-equal magnitude provides an unambiguous, quantitative method for verifying enantiomeric identity and purity prior to use.

Chiral resolution Enantioselective catalysis Quality control

Melting Point as a Surrogate for Crystallinity and Handling Characteristics

The target compound exhibits a melting point range of 100-107 °C . This places it in a distinct thermal stability window compared to widely used benchmark ligands: (S)-BINAP melts at 238-240 °C [1] and (S)-iPr-PHOX at 85-90 °C [2]. The lower melting point relative to BINAP may simplify handling and dissolution in certain solvent systems, while being sufficiently high to ensure ambient solid-state stability unlike some low-melting oxazoline-based ligands.

Solid-state characterization Purity assessment Storage stability

Physicochemical Profile for Solubility-Driven Process Design

The compound has a calculated water solubility of 3.5×10⁻³ g/L at 25 °C and a LogP of 4.90810 . This moderate lipophilicity contrasts with the highly lipophilic BINAP (estimated LogP >9) . The lower LogP suggests better compatibility with moderately polar solvent mixtures and may reduce issues of ligand leaching in biphasic systems compared to highly hydrophobic ligands.

Solubility LogP Process chemistry Biphasic catalysis

Validated Purity Grade and Storage Requirements Ensuring Reproducibility

Commercially supplied with a minimum purity of 97% (assay) and a recommended storage under inert gas (nitrogen or argon) at 2–8 °C . This specification aligns with industry standards for chiral ligands used in sensitive catalytic applications, where impurities can act as catalyst poisons or lead to irreproducible results.

Purity specification Storage stability Reproducibility

Hybrid P,N-Donor Set: Class-Level Advantage Over Symmetric P,P-Ligands

As a member of the nonsymmetrical P,N-ligand family, this compound benefits from the established class advantage wherein P,N-ligands have been shown to outperform symmetric P,P- or N,N-ligands in numerous metal-catalyzed reactions [1]. The electronic differentiation between the soft phosphorus and hard nitrogen donor atoms creates a polarized metal center that can enhance both reactivity and enantioselectivity relative to ligands with homodonor sets.

P,N-ligand Asymmetric catalysis Electronic asymmetry

Procurement-Driven Application Scenarios for (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine


Asymmetric Hydrogenation of Prochiral Olefins and Ketones

The defined (1S,2S) stereochemistry and P,N-donor set make this ligand suitable for Ir- or Rh-catalyzed asymmetric hydrogenation, where electronic asymmetry at the metal center is known to enhance enantioselectivity [1]. Procurement of this specific enantiomer ensures consistent stereochemical outcomes in the production of chiral pharmaceutical intermediates.

Palladium-Catalyzed Cross-Coupling and Allylic Alkylation

The ligand's ability to form stable, reactive Pd complexes supports its use in enantioselective cross-coupling reactions. The moderate LogP and solubility profile facilitate reaction optimization in common organic solvent systems, reducing development time for new synthetic routes.

Quality Control and Chiral Resolution Studies

The distinct optical rotation value of +145° provides a rapid, quantitative check for enantiomeric purity upon receipt and before use. This is essential for laboratories performing high-throughput catalyst screening or scaling up validated protocols where ligand identity directly impacts product enantiopurity.

Development of New Chiral Catalyst Libraries

As a representative P,N-ligand with a well-defined melting point and storage protocol , this compound serves as a reliable building block for constructing novel catalyst systems. Its moderate lipophilicity allows integration into a wider array of solvent environments than many highly lipophilic phosphines, expanding the design space for catalyst development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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